molecular formula C13H11NO6 B11777255 Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate CAS No. 21695-35-2

Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate

Cat. No.: B11777255
CAS No.: 21695-35-2
M. Wt: 277.23 g/mol
InChI Key: RKBOORVKPMUCLS-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate is a complex organic compound with a unique structure that includes a dioxoisoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-(2-methoxy-2-oxoethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted isoindoline derivatives .

Scientific Research Applications

Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate
  • 2-(2-Methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate
  • 4-Hydroxy-2-quinolones

Uniqueness

Methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindoline-5-carboxylate is unique due to its dioxoisoindoline core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c1-19-10(15)6-14-11(16)8-4-3-7(13(18)20-2)5-9(8)12(14)17/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBOORVKPMUCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501152388
Record name Methyl 1,3-dihydro-5-(methoxycarbonyl)-1,3-dioxo-2H-isoindole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21695-35-2
Record name Methyl 1,3-dihydro-5-(methoxycarbonyl)-1,3-dioxo-2H-isoindole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21695-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,3-dihydro-5-(methoxycarbonyl)-1,3-dioxo-2H-isoindole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXYCARBONYLMETHYL-1,3-DIOXO-2,3-2H-1H-ISOINDOLE-5-CARBOXYLIC ACID ME ESTER
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